SB 216763

Übersicht

Beschreibung

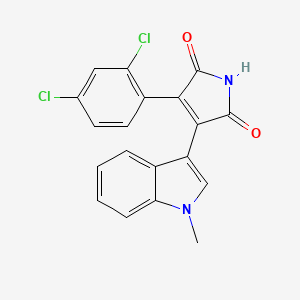

SB-216763 ist ein potenter und selektiver Inhibitor der Glykogensynthasekinase 3 (GSK-3). Es ist ein Maleimidderivat, das die Isoenzyme GSK-3α und GSK-3β in einer ATP-kompetitiven Weise mit einem IC₅₀ von 34 Nanomolar hemmt . Diese Verbindung wurde aufgrund ihrer Fähigkeit, verschiedene zelluläre Prozesse wie Glykogensynthese, Zelldifferenzierung und Apoptose zu modulieren, in der wissenschaftlichen Forschung weit verbreitet eingesetzt .

Herstellungsmethoden

Die Synthese von SB-216763 umfasst mehrere Schritte, beginnend mit der Herstellung der Maleimid-Kernstruktur. Der Syntheseweg umfasst typischerweise folgende Schritte:

Bildung des Maleimid-Kerns: Der Maleimid-Kern wird durch eine Reaktion zwischen Maleinsäureanhydrid und einem Aminderivat synthetisiert.

Substitutionsreaktionen: Der Maleimid-Kern unterliegt Substitutionsreaktionen mit verschiedenen halogenierten Verbindungen, um die gewünschten Substituenten einzuführen.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen

Wissenschaftliche Forschungsanwendungen

SB-216763 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of glycogen synthase kinase 3 and its effects on various biochemical pathways

Biology: SB-216763 is employed in studies involving cell differentiation, apoptosis, and autophagy. .

Medicine: The compound is investigated for its potential therapeutic effects in diseases such as Alzheimer’s disease, cancer, and diabetes. .

Industry: SB-216763 is used in the development of new drugs and therapeutic agents targeting glycogen synthase kinase 3

Wirkmechanismus

Target of Action

SB 216763, also known as “3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione”, is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that is inhibited by a variety of extracellular stimuli .

Mode of Action

This compound inhibits GSK-3 in an ATP competitive manner . It inhibits both GSK-3α and GSK-3β isozymes, with an IC50 of 34.3 nM . This means that this compound competes with ATP for binding to the active site of GSK-3, thereby preventing the kinase from phosphorylating its substrates.

Biochemical Pathways

The inhibition of GSK-3 by this compound affects several biochemical pathways. One of the key downstream effects is the stimulation of glycogen synthesis in human liver cells via glycogen synthase activation . Additionally, this compound induces the expression of a β-catenin regulated reporter gene in HEK293 cells . β-catenin is a key downstream effector in the Wnt signaling pathway, which plays crucial roles in cell fate determination, cell migration, cell polarity, and stem cell maintenance .

Pharmacokinetics

and soluble in DMSO at 24mg/ml. These properties suggest that this compound can readily enter cells and exert its effects.

Result of Action

The inhibition of GSK-3 by this compound leads to several molecular and cellular effects. It stimulates glycogen synthesis in human liver cells , induces the expression of a β-catenin regulated reporter gene , and can prevent neuronal cell death induced by PI3 kinase pathway inhibition . Furthermore, it has been shown to protect against aldosterone-induced cardiac and renal injury by activating autophagy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of extracellular stimuli such as insulin, growth factors, cell specification factors, and cell adhesion can inhibit GSK-3 , potentially enhancing the effects of this compound.

Biochemische Analyse

Biochemical Properties

SB 216763 inhibits GSK-3α in an ATP competitive manner with an IC 50 of 34 nM, and is an equally effective GSK3-β inhibitor . It interacts with enzymes such as GSK-3α and GSK-3β, influencing their activity and playing a significant role in biochemical reactions .

Cellular Effects

This compound has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It stimulates glycogen synthesis in human liver cells via glycogen synthase activation and induces expression of a β-catenin regulated reporter gene in HEK293 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits GSK-3, leading to a reduction in apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, it has been found to induce autophagy activation in cardiac and renal tissues .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, rats injected with either 2.5 or 5.0 mg/kg this compound showed changes in the preparation of protein extracts .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors . It influences metabolic flux or metabolite levels by inhibiting GSK-3 .

Transport and Distribution

Its ability to permeate cells suggests interactions with certain transporters or binding proteins .

Subcellular Localization

Its influence on various cellular processes suggests that it may be directed to specific compartments or organelles .

Vorbereitungsmethoden

The synthesis of SB-216763 involves several steps, starting with the preparation of the maleimide core structure. The synthetic route typically includes the following steps:

Formation of the Maleimide Core: The maleimide core is synthesized through a reaction between maleic anhydride and an amine derivative.

Substitution Reactions: The maleimide core undergoes substitution reactions with various halogenated compounds to introduce the desired substituents.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity

Analyse Chemischer Reaktionen

SB-216763 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: SB-216763 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können an SB-216763 durchgeführt werden, um seine funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um neue funktionelle Gruppen einzuführen

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene halogenierte Verbindungen für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

SB-216763 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung der Glykogensynthasekinase 3 und ihre Auswirkungen auf verschiedene biochemische Signalwege zu untersuchen

Biologie: SB-216763 wird in Studien eingesetzt, die Zelldifferenzierung, Apoptose und Autophagie betreffen. .

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen bei Krankheiten wie Alzheimer-Krankheit, Krebs und Diabetes untersucht. .

Industrie: SB-216763 wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel verwendet, die auf Glykogensynthasekinase 3 abzielen

Wirkmechanismus

SB-216763 entfaltet seine Wirkungen durch Hemmung der Glykogensynthasekinase 3, einer Serin/Threonin-Proteinkinase, die an verschiedenen zellulären Prozessen beteiligt ist. Die Hemmung der Glykogensynthasekinase 3 führt zur Aktivierung nachgeschalteter Signalwege, einschließlich des Wnt/β-Catenin-Signalwegs . Dies führt zur Akkumulation von β-Catenin, das die Expression von Genen reguliert, die an Zellproliferation, -differenzierung und -überleben beteiligt sind . Zusätzlich wurde gezeigt, dass SB-216763 in verschiedenen Modellen Autophagie induziert und vor Zelltod schützt .

Vergleich Mit ähnlichen Verbindungen

SB-216763 wird häufig mit anderen Inhibitoren der Glykogensynthasekinase 3 verglichen, wie CHIR-99021 und Lithiumchlorid. Während CHIR-99021 selektiver für Glykogensynthasekinase 3 ist und eine höhere Potenz aufweist, zeichnet sich SB-216763 durch seine Fähigkeit aus, mehrere zelluläre Prozesse zu modulieren, und wurde in verschiedenen Forschungsanwendungen weit verbreitet eingesetzt . Ähnliche Verbindungen umfassen:

CHIR-99021: Ein hochspezifischer Inhibitor der Glykogensynthasekinase 3 mit einer höheren Potenz als SB-216763

Lithiumchlorid: Ein nicht-selektiver Inhibitor der Glykogensynthasekinase 3, der zur Behandlung der bipolaren Störung eingesetzt wurde

BIO (6-Bromindirubin-3’-oxim): Ein weiterer Inhibitor der Glykogensynthasekinase 3 mit Anwendungen in der Stammzellforschung

SB-216763 zeichnet sich durch seine spezifische Hemmung der Glykogensynthasekinase 3 und seine breite Palette von Forschungsanwendungen aus.

Eigenschaften

IUPAC Name |

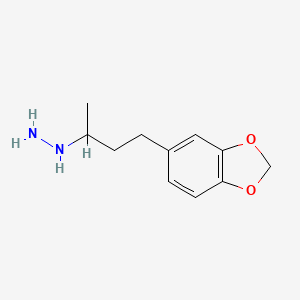

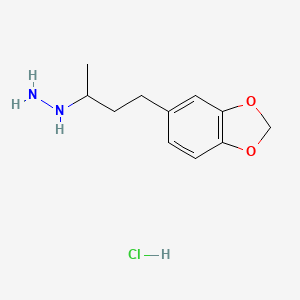

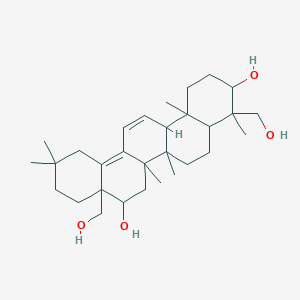

3-(2,4-dichlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2O2/c1-23-9-13(11-4-2-3-5-15(11)23)17-16(18(24)22-19(17)25)12-7-6-10(20)8-14(12)21/h2-9H,1H3,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSGFHVFHSKIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182349 | |

| Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280744-09-4 | |

| Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280744-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 216763 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280744094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SB216763?

A1: SB216763 is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does inhibition of GSK-3β by SB216763 affect the Wnt/β-catenin signaling pathway?

A2: GSK-3β typically phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, SB216763 prevents β-catenin degradation, leading to its accumulation in the cytoplasm and translocation to the nucleus. This activates the Wnt/β-catenin signaling pathway, influencing gene transcription. [, , , , , , ]

Q3: Does SB216763 interact with other targets besides GSK-3β?

A3: Research indicates that SB216763 can also act as a partial agonist of the aryl hydrocarbon receptor (AhR). [, , ] This interaction can induce the expression of cytochrome P450 1a1 (Cyp1a1), an enzyme involved in drug metabolism.

Q4: Is there any available spectroscopic data for SB216763?

A4: The provided abstracts do not include specific spectroscopic data (NMR, IR, MS) for SB216763.

Q5: Do the provided research papers discuss material compatibility, stability, or catalytic properties of SB216763?

A5: No, the focus of these papers is on the biological activity and therapeutic potential of SB216763, primarily as a GSK-3β inhibitor and its downstream effects. Information on material compatibility, stability under various conditions, or catalytic properties is not included in these studies.

Q6: Do the provided abstracts contain information related to computational chemistry, SAR studies, stability and formulation, or SHE regulations regarding SB216763?

A6: No, the abstracts primarily focus on the biological activity of SB216763 in various in vitro and in vivo models. They do not delve into computational modeling, structure-activity relationships, formulation strategies, or safety regulations.

Q7: What routes of administration have been investigated for SB216763 in the provided research?

A8: The research papers describe both systemic (intraperitoneal injection) and central (intracerebroventricular or intranasal administration) routes for SB216763. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)